molecular formula C8H14O B3416591 Cyclooct-4-enol CAS No. 85081-69-2

Cyclooct-4-enol

Cat. No. B3416591
CAS RN: 85081-69-2
M. Wt: 126.20 g/mol
InChI Key: UCPDHOTYYDHPEN-OWOJBTEDSA-N
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Description

Cyclooct-4-en-1-ol is an organic compound with the chemical formula C8H14O and a molecular weight of 126.20g/mol . It is a cyclic olefin with a hydroxyl group . It is widely used in the field of chemical synthesis and can be used as intermediates in organic synthesis .


Synthesis Analysis

Cyclooct-4-en-1-ol can be synthesized by a variety of methods . One method involves the photochemical procedure described by Royzen et al . In this procedure, the corresponding Z isomer of cyclooctene is dissolved in a nonpolar aprotic solvent such as cyclohexane and is placed in a photochemical reactor where it is irradiated with UV light in the presence of a sensitizer .


Molecular Structure Analysis

The molecular formula of Cyclooct-4-en-1-ol is C8H14O . The molecule contains a total of 23 bond(s). There are 9 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 1 eight-membered ring(s), 1 hydroxyl group(s) and 1 secondary alcohol(s) .


Chemical Reactions Analysis

Cyclooctenes, including Cyclooct-4-en-1-ol, are useful in strain-promoted copper-free click chemistry cycloaddition reactions with 1,2,4,5-tetrazines . This cyclooctene will react with tetrazine functionalized compounds or biomolecules without the need for a catalyst to result in a stable covalent linkage .


Physical And Chemical Properties Analysis

Cyclooct-4-en-1-ol is a colorless liquid with aromatic flavor . It has a melting point of about -25 ℃ and a boiling point of about 217-218 ℃ . The density is about 0.95 g/mL . It is soluble in some organic solvents, such as ethanol and ether .

Scientific Research Applications

1. Enhanced Reactivity in Chemical Ligation

Cyclooct-4-enol, specifically its derivative (E)-bicyclo[6.1.0]non-4-ene, exhibits enhanced reactivity in the tetrazine-trans-cyclooctene ligation. This derivative is designed to adopt a highly strained 'half-chair' conformation, making it significantly more reactive than its parent compound. Such enhanced reactivity is crucial in bioconjugation and molecular labeling techniques in biochemical research (Taylor et al., 2011).

2. Metabolomic Research

This compound, as part of the cyclophosphamide (CY) group, is used in metabolomic research to study systemic alterations induced by drugs. 1H NMR-based metabolomic approaches combined with biochemical assays can evaluate drug toxicity and therapeutic effects. This research is essential for understanding drug-induced changes in body systems and for developing safer pharmaceuticals (Qu et al., 2016).

3. Drug Synthesis and Pharmacological Studies

This compound plays a role in the synthesis of various pharmaceutical compounds. Its properties are significant in studying drug metabolism, pharmacokinetics, and pharmacodynamics. These studies help determine the optimal dosages, therapeutic effects, and potential side effects of drugs, contributing to the development of more effective and safer medications (Bose et al., 2006).

Mechanism of Action

Target of Action

Cyclooct-4-enol primarily targets protein farnesyltransferase (PFTase) . PFTase is an enzyme that plays a crucial role in protein prenylation, a post-translational modification that is essential for the proper functioning of many proteins.

Mode of Action

This compound interacts with its targets through a process known as strain-promoted copper-free click chemistry cycloaddition reactions with 1,2,4,5-tetrazines . This interaction results in a stable covalent linkage without the need for a catalyst .

Biochemical Pathways

The interaction of this compound with its targets affects the protein prenylation pathway This pathway is crucial for the proper localization and function of many proteins

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . These properties suggest that this compound may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in protein prenylation . By interacting with PFTase, this compound can influence the function of prenylated proteins, potentially affecting a wide range of cellular processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is a volatile liquid that can enter the human body through inhalation and skin contact . Therefore, appropriate protective measures, such as wearing protective eyewear, gloves, and suitable respiratory equipment, should be taken when handling this compound .

Safety and Hazards

Cyclooct-4-en-1-ol is slightly volatile at room temperature and has a pungent odor . It is advised to avoid contact with skin and eyes, and wear appropriate personal protective equipment, such as gloves and goggles . If swallowed or inhaled, seek medical attention immediately . It should be stored away from fire and oxidizing agents, kept in sealed, dry containers, and stored in a cool place .

properties

IUPAC Name

(4Z)-cyclooct-4-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPDHOTYYDHPEN-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C\CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701316411
Record name 4-Cycloocten-1-ol
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

4277-34-3, 85081-69-2
Record name 4-Cycloocten-1-ol
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Record name Cyclooct-4-en-1-ol
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Record name 4277-34-3
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Record name 4-Cycloocten-1-ol
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Record name Cyclooct-4-en-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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